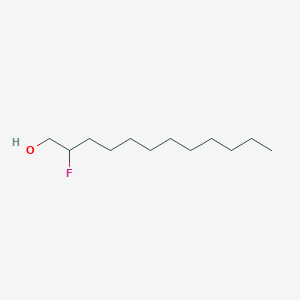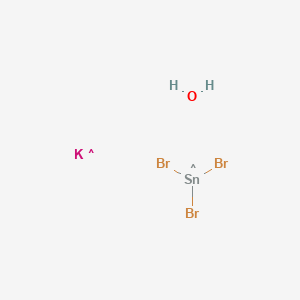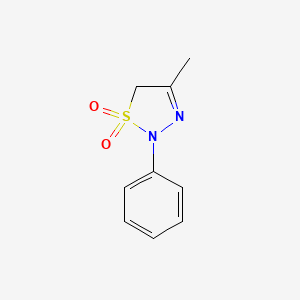![molecular formula C17H25N5O4 B14307610 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- CAS No. 110912-90-8](/img/structure/B14307610.png)
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- is a macrocyclic compound known for its ability to form stable metal complexes. This compound is part of the azamacrocycle family, which is characterized by the presence of nitrogen atoms within a cyclic structure. The compound’s unique structure allows it to interact with various metal ions, making it valuable in different scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- typically involves the cyclization of linear precursors containing nitrogen atoms. One common method includes the reaction of ethylenediamine with formaldehyde and a nitrobenzyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 50-70°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber.
作用機序
The compound exerts its effects primarily through its ability to chelate metal ions. The nitrogen atoms within the macrocyclic structure coordinate with metal ions, forming stable complexes. This chelation can inhibit metal-catalyzed oxidation processes, making the compound an effective antioxidant. Additionally, the nitro group can participate in redox reactions, further contributing to the compound’s reactivity .
類似化合物との比較
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar azamacrocycle without the nitrobenzyl group.
1,4,8,11-Tetraazacyclotetradecane-5,7-dione: Lacks the nitrobenzyl substitution but shares the dioxo structure.
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(2-methylthiophene)methyl]-: A derivative with a different aromatic substitution.
Uniqueness
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- is unique due to the presence of the nitrobenzyl group, which enhances its reactivity and ability to form diverse metal complexes. This substitution also imparts specific redox properties, making it distinct from other azamacrocycles.
特性
CAS番号 |
110912-90-8 |
|---|---|
分子式 |
C17H25N5O4 |
分子量 |
363.4 g/mol |
IUPAC名 |
6-[(4-nitrophenyl)methyl]-1,4,8,11-tetrazacyclotetradecane-5,7-dione |
InChI |
InChI=1S/C17H25N5O4/c23-16-15(12-13-2-4-14(5-3-13)22(25)26)17(24)21-11-9-19-7-1-6-18-8-10-20-16/h2-5,15,18-19H,1,6-12H2,(H,20,23)(H,21,24) |
InChIキー |
NWNUPQLJQPIAIJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNC(=O)C(C(=O)NCCNC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


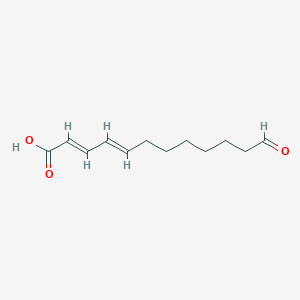
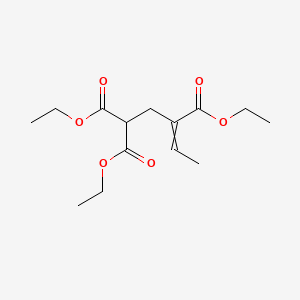
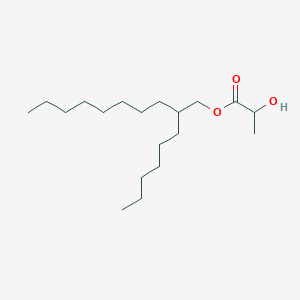
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
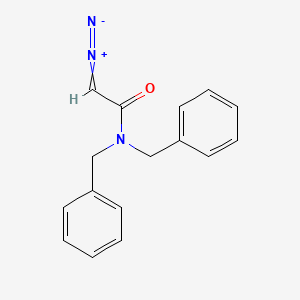
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
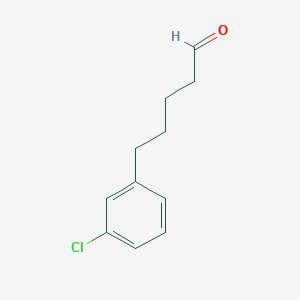
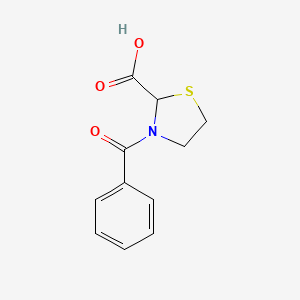
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
